2-iodo-N-(propan-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQFLIHYPJQSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76465-01-5 | |
| Record name | 2-iodo-N-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Aryl Halides, Specifically Aryl Iodides, in Modern Organic Synthesis
Aryl halides are fundamental substrates in modern organic synthesis, primarily due to their participation in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. facs.website Among the common aryl halides (iodides, bromides, chlorides), aryl iodides hold a special status.
The high reactivity of the carbon-iodine (C-I) bond makes aryl iodides superior substrates in many catalytic cycles. researchgate.net The C-I bond is the weakest among the carbon-halogen bonds, which facilitates the crucial oxidative addition step in catalytic cycles involving transition metals like palladium, nickel, and copper. facs.website This enhanced reactivity allows reactions to proceed under milder conditions and with lower catalyst loadings.
Aryl iodides are extensively used in cornerstone reactions of organic synthesis, including:
Suzuki-Miyaura Coupling: Reaction with organoboronic acids. researchgate.net
Heck Reaction: Coupling with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines. nih.govmit.edu
Stille Coupling: Reaction with organostannanes. researchgate.net
While historically considered less efficient than bromides for certain palladium-catalyzed C-N coupling reactions due to the inhibitory effects of iodide byproducts, recent advancements in ligand and solvent system design have largely overcome these challenges. nih.govmit.edu Furthermore, photoinduced, transition-metal-free cross-coupling reactions have emerged as a powerful strategy, where photoexcited aryl iodides generate aryl radicals for subsequent transformations. bohrium.com
The following table summarizes the general reactivity trend of aryl halides in cross-coupling reactions.
| Aryl Halide (Ar-X) | Bond Dissociation Energy (kcal/mol) | General Reactivity |
| Ar-I | ~65 | Highest |
| Ar-Br | ~81 | Intermediate |
| Ar-Cl | ~96 | Lowest |
This table presents approximate bond dissociation energies and a generalized reactivity trend.
The Role and Utility of N Alkylated Anilines in Chemical Research
N-alkylated anilines are a critical class of compounds that serve as essential intermediates and structural motifs in numerous areas of chemical science. psu.edu They are foundational to the synthesis of fine chemicals, agrochemicals, dyes, and, most notably, pharmaceuticals. psu.edursc.org Many biologically active molecules contain the N-alkylaniline scaffold, making its synthesis a key focus of medicinal chemistry research. rsc.orgresearchgate.net
The introduction of an alkyl group to the nitrogen atom of aniline (B41778) modifies its electronic properties, basicity, and steric environment, which in turn influences its reactivity and biological interactions. The synthesis of these compounds is a fundamental transformation, with numerous methods developed for their preparation, including:
Reductive amination of carbonyl compounds. organic-chemistry.org
N-alkylation using alkyl halides, a traditional but often problematic method due to over-alkylation. psu.edu
Transition-metal-catalyzed N-alkylation using alcohols, which is considered a green and atom-economical process. rsc.orgrsc.org
Copper-catalyzed coupling with alkylboronic acids. organic-chemistry.org
The control of selectivity (mono- versus di-alkylation) is a significant challenge in aniline alkylation. psu.edu The development of catalytic systems that provide high yields and selectivity for N-monoalkylation is an area of active research, with ionic liquids and various metal catalysts showing promise. psu.edursc.org
Positioning 2 Iodo N Propan 2 Yl Aniline Within the Framework of Advanced Synthetic Strategies
Established and Emerging Synthesis Routes to N-Isopropyl-2-iodoanilines
The construction of N-isopropyl-2-iodoanilines can be approached through several established pathways, including the functionalization of pre-formed aromatic rings and the assembly of the aniline structure from acyclic precursors. These routes often involve sequential halogenation, amidation, and alkylation steps.
Halogenation and Amidation Processes for Related Benzamide Derivatives
A common strategy for synthesizing N-substituted anilines involves the preparation and subsequent modification of a corresponding benzamide. This two-step approach typically begins with the synthesis of an iodinated benzoyl chloride, followed by amidation with the desired amine.
For instance, a general synthesis of N-isopropyl-iodobenzamides starts from the corresponding iodobenzoic acid. researchgate.net The carboxylic acid is first converted to its more reactive acid chloride derivative, often using thionyl chloride. researchgate.net This intermediate is then reacted with isopropylamine, typically in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, yielding the N-isopropyl-iodobenzamide. researchgate.net This amide can then, in principle, be reduced to the target aniline, although this final reduction step is not detailed in the provided sources.
Researchers have synthesized a series of N-isopropyliodobenzamides to evaluate their catalytic activity in oxidation reactions. beilstein-journals.org A study on the substituent effects on the benzene (B151609) ring of N-isopropyl-2-iodobenzamide revealed that electron-donating groups enhance reactivity. beilstein-journals.org
Below is a table summarizing the synthesis of a related compound, 4-iodo-N-isopropylbenzamide, and the reactivity of various substituted N-isopropyl-2-iodobenzamides in a catalytic oxidation reaction.
Table 1: Synthesis and Reactivity Data for N-Isopropyl-iodobenzamide Derivatives
| Compound/Process | Starting Material | Key Reagents | Product | Yield/Reactivity Metric | Reference |
|---|---|---|---|---|---|
| Synthesis of 4-Iodo-N-isopropylbenzamide | 4-Iodobenzoic acid | 1. Thionyl chloride 2. Isopropylamine, Triethylamine | 4-Iodo-N-isopropylbenzamide | 36% (2 steps) | researchgate.net |
| Catalytic Oxidation Reactivity | N-Isopropyl-2-iodobenzamide (unsubstituted) | Oxone®, Benzhydrol | Benzophenone | Baseline Reactivity | beilstein-journals.org |
| Catalytic Oxidation Reactivity | N-Isopropyl-2-iodo-5-methoxybenzamide | Oxone®, Benzhydrol | Benzophenone | Most Reactive | beilstein-journals.org |
| Catalytic Oxidation Reactivity | N-Isopropyl-2-iodo-5-nitrobenzamide | Oxone®, Benzhydrol | Benzophenone | Least Reactive | beilstein-journals.org |
Another related method involves the synthesis of N-isoxazolyl-2-iodobenzamides by refluxing corresponding benzotriazinones with potassium iodide in acetic acid. nih.gov
Decarboxylative Iodination Approaches for 2-Iodoanilines
Decarboxylative iodination has emerged as a practical, transition-metal-free method for synthesizing 2-iodoanilines from readily available anthranilic acids. wikipedia.orglibretexts.org This approach is highly regioselective and offers good functional group tolerance. wikipedia.org The reaction is typically carried out using inexpensive iodine sources like potassium iodide (KI) and molecular iodine (I₂) in the presence of an oxidant, such as oxygen. wikipedia.orgorganic-chemistry.org
This method provides a direct route to the 2-iodoaniline core. To obtain the target compound, this compound, one would start with N-isopropyl-anthranilic acid. The reaction proceeds under transition-metal-free and base-free conditions, often at elevated temperatures, and has been shown to be scalable. wikipedia.orgorganic-chemistry.org Studies suggest that a radical pathway is involved in the transformation. wikipedia.org A variety of substituted anthranilic acids have been successfully converted to their corresponding 2-iodoanilines in satisfactory to good yields. wikipedia.org
Table 2: Examples of Decarboxylative Iodination of Anthranilic Acids
| Starting Anthranilic Acid Derivative | Iodine Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-4-bromobenzoic acid | I₂, KI | O₂ (10 bar), CH₃CN, 180°C, 4h | 4-Bromo-2-iodoaniline | 90% | wikipedia.orgorganic-chemistry.org |
| 4-Chloroanthranilic acid | I₂, KI | O₂ (10 bar), CH₃CN, 180°C, 4h | 4-Chloro-2-iodoaniline | 68% | organic-chemistry.org |
| 5-Fluoroanthranilic acid | I₂, KI | O₂ (10 bar), CH₃CN, 180°C, 4h | 5-Fluoro-2-iodoaniline | 72% | wikipedia.org |
| Anthranilic acid | I₂, KI | O₂ (10 bar), CH₃CN, 180°C, 4h | 2-Iodoaniline | 81% | wikipedia.org |
Advanced Synthetic Transformations for Aryl Iodides
Recent advances in organic synthesis have provided more sophisticated and efficient methods for constructing aryl iodides and highly substituted aniline scaffolds, including transition-metal-free and multicomponent strategies.
Transition-Metal-Free Methodologies for 2-Iodoaniline Scaffolds
Growing interest in green chemistry has spurred the development of transition-metal-free reactions. As discussed previously, the decarboxylative iodination of anthranilic acids is a prime example of a practical, metal-free route to 2-iodoanilines. wikipedia.orglibretexts.org
Another notable metal- and base-free method involves the synthesis of aryl iodides from arylhydrazines. nih.govrsc.org This reaction uses molecular iodine (I₂) as both the oxidant and the iodine source. nih.govrsc.org The arylhydrazine is oxidized by iodine to form an arenediazonium salt intermediate, which then undergoes a single-electron transfer process to generate an aryl radical. nih.govrsc.org This radical subsequently combines with an iodine radical to afford the aryl iodide. nih.govrsc.org This method tolerates a diverse range of functional groups and generally provides good to excellent yields. nih.govrsc.org To produce this compound via this route, one would need the corresponding N-isopropyl-2-hydrazinylaniline precursor.
Exploration of Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, offer a powerful strategy for rapidly building molecular complexity. Several MCRs have been developed for the synthesis of highly substituted anilines. researchgate.net
One such method is a three-component reaction involving an amine, acetone, and a 1,3-diketone to produce meta-substituted anilines. beilstein-journals.org The proposed mechanism involves the initial formation of an enamine from the amine and acetone. organic-chemistry.org This enamine then undergoes a series of condensation and cyclization reactions with the 1,3-diketone, ultimately leading to an aromatized aniline product. organic-chemistry.org This approach has been used to create sterically hindered anilines; for example, 2,6-diisopropylaniline (B50358) was used as the amine component to successfully generate a sterically crowded product. organic-chemistry.org While not a direct synthesis of the target compound, this demonstrates the potential of MCRs to construct complex aniline frameworks that could be further functionalized.
Another three-component approach involves the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and various amines to generate meta-substituted anilines in a metal- and additive-free process. researchgate.net These diversity-oriented strategies are valuable for creating libraries of compounds for various applications. researchgate.net
Electrochemical Synthesis as a Complementary Approach
Electrochemical methods present a promising and environmentally conscious alternative for the synthesis of halogenated anilines, including structures analogous to this compound. This approach circumvents the need for harsh oxidizing or reducing agents by utilizing electrons as traceless reagents to facilitate chemical transformations. mdpi.comchemistryworld.com The in situ generation of reactive species under mild conditions is a hallmark of electrosynthesis, often leading to high selectivity and efficiency. chemistryworld.comnih.gov
Research into the electrochemical synthesis of haloanilines has demonstrated the viability of this technique for creating valuable chemical intermediates. researchgate.netnih.gov For instance, the electrochemical synthesis of 2,5-dichloroaniline (B50420) has been optimized by studying the influence of various parameters such as the cathode material, solvent, electrolyte concentration, and temperature on the product yield and quality. researchgate.net Similarly, 2-amino-5-bromo-N,3-dimethylbenzamide has been synthesized with a high yield and current efficiency through constant current electrolysis in a single-chamber cell, showcasing the precise control offered by electrochemical methods. researchgate.net
A particularly relevant application of electrosynthesis is the in situ generation of iodinating agents. mdpi.com By oxidizing iodide salts at an electrode, reactive iodine species can be produced in the reaction medium, which then regioselectively iodinate aromatic substrates. This method avoids the handling and use of potentially hazardous and unstable iodinating reagents. mdpi.com Studies on the electrochemical iodination of various aromatic compounds have laid the groundwork for its application to more complex molecules like N-alkylanilines. mdpi.com
The electrochemical behavior of N-alkylanilines has also been a subject of investigation, primarily in the context of electropolymerization to form conductive polymers. acs.orgacs.org These studies provide insights into the oxidation potentials and reactivity of N-alkylanilines, which are crucial for designing a successful electrochemical synthesis of their halogenated derivatives.
Furthermore, electrochemical strategies have been successfully employed to construct N-heterocyclic structures from aniline derivatives through intramolecular coupling reactions. nih.gov The synthesis of N,N'-disubstituted indazolin-3-ones via an anodic dehydrogenative N–N coupling reaction highlights the potential of electrochemistry to facilitate complex bond formations under mild conditions. nih.gov This approach offers a sustainable alternative to conventional methods that often require high temperatures and toxic reagents. nih.gov
While a direct electrochemical synthesis of this compound has not been extensively reported, the principles established in the electrochemical synthesis of other haloanilines and the electrochemical manipulation of N-alkylanilines provide a strong foundation for developing such a method. The ability to generate the iodinating species in situ, coupled with the precise control over reaction conditions, makes electrochemistry a compelling complementary approach to traditional synthetic methodologies.
Table 1: Examples of Electrochemical Synthesis of Analogous Haloanilines
| Target Compound | Electrode Materials (Anode/Cathode) | Electrolyte/Solvent | Key Findings | Reference |
| 2,5-dichloroaniline | Not specified | Sulfuric acid, organic solvent | Yield and quality are dependent on cathode material, solvent, acid concentration, and temperature. | researchgate.net |
| 2-amino-5-bromo-N,3-dimethylbenzamide | Platinum/Platinum | Dilute sulfuric acid/THF | High yield (97.3%) and current efficiency (88.3%) achieved under optimized conditions. | researchgate.net |
| Iodinated 5-hydroxyisophthalic acid | Glassy Carbon | Phosphate buffer | Successful in situ generation of iodinating species (I2 and HIO) from KI for aromatic iodination. | mdpi.com |
Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in this compound is the primary site for a variety of metal-catalyzed and metal-mediated reactions.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the aryl iodide in this compound serves as an excellent substrate for these reactions.
The Heck reaction , which forms a new carbon-carbon bond between an aryl halide and an alkene, is a notable application. wikipedia.orgyoutube.com For instance, the reaction of 2-iodoanilines with acrylates can be achieved using a palladium acetate (B1210297) catalyst in the presence of a base like triethylamine, without the need for a phosphine (B1218219) ligand. scilit.com This reaction typically proceeds with high trans selectivity. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.org
Table 1: Examples of Heck Reactions with 2-Iodoanilines This table is interactive. Users can sort and filter the data.
| Aryl Iodide | Alkene | Catalyst | Base | Solvent | Product | Yield |
|---|
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction has become a widely used method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has significantly expanded the utility of this transformation. wikipedia.org
Table 2: Key Features of Buchwald-Hartwig Amination This table is interactive. Users can sort and filter the data.
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Palladium-catalyzed C-N bond formation | wikipedia.org |
| Substrates | Aryl halides and amines | libretexts.org |
| Catalyst Systems | Often require phosphine ligands | wikipedia.org |
| Significance | Widely used for aryl amine synthesis | wikipedia.org |
The Suzuki-Miyaura coupling provides a versatile method for carbon-carbon bond formation between an aryl halide and an organoboron compound. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. While specific examples with this compound are not detailed in the provided search results, the general applicability to unprotected ortho-bromoanilines suggests its feasibility. nih.gov The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to give the biaryl product. libretexts.org
Metal-halogen exchange is a fundamental reaction that converts an organic halide into a highly reactive organometallic species. wikipedia.org This transformation is particularly useful for creating nucleophilic carbon centers that can participate in subsequent reactions.
In the context of this compound, treatment with a strong organolithium reagent, such as butyllithium, can induce a lithium-halogen exchange. wikipedia.org This process is typically rapid, often proceeding faster than other potential side reactions. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile and can be reacted with various electrophiles.
A key application of this intermediate is in the Parham cyclization , where an intramolecular nucleophilic attack by the newly formed carbanion onto an electrophilic side chain leads to the formation of a heterocyclic ring. wikipedia.org
Another important class of organometallic reagents, Grignard reagents , can be formed from aryl halides. masterorganicchemistry.comyoutube.com While the direct formation from this compound is not explicitly detailed, the general principle involves the reaction of the aryl iodide with magnesium metal. youtube.com The resulting Grignard reagent is a strong nucleophile and a strong base, capable of reacting with a variety of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.comyoutube.com
Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents in organic synthesis. nih.govvdoc.pub Aryl iodides, such as this compound, can serve as precursors to these powerful oxidizing agents. organic-chemistry.org
The synthesis of hypervalent iodine(III) reagents often involves the oxidation of the parent iodoarene. organic-chemistry.org For example, iodoarenes can be oxidized to (diacetoxyiodo)arenes using reagents like m-chloroperoxybenzoic acid in acetic acid. organic-chemistry.org These can then be converted to other useful hypervalent iodine species. organic-chemistry.org Another common method is the direct chlorination of iodoarenes to form (dichloroiodo)arenes. nih.gov
Hypervalent iodine reagents find application in a wide array of oxidative transformations. nih.govarkat-usa.org They are particularly useful in the synthesis of complex molecules and natural products. frontiersin.org The reactivity of these compounds stems from the ability of the iodine atom to exist in a higher oxidation state, facilitating various oxidative functionalizations. nih.gov
The introduction of radioactive iodine isotopes into organic molecules is a crucial strategy in the development of radiopharmaceuticals for diagnostic and therapeutic applications. nih.gov The aryl iodide moiety of this compound makes it a suitable candidate for isotopic labeling through halogen exchange reactions. nih.gov
One common method for radioiodination is nucleophilic substitution, where a non-radioactive iodide is exchanged for a radioactive isotope. nih.gov This can be facilitated by copper salts. nih.gov Electrophilic radioiodination is another widely used strategy, often employing an oxidizing agent to generate an electrophilic iodine species from a radioiodide source like Na*I. nih.govacs.org
The choice of radioiodination strategy and the specific conditions can be tailored to achieve high radiochemical yields and purity. nih.gov
Reactions Involving the N-(propan-2-yl)aniline Moiety
The N-(propan-2-yl)aniline portion of the molecule also participates in important chemical transformations, particularly in the synthesis of heterocyclic compounds.
The strategic placement of the amino group and the aryl iodide in this compound allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles. These reactions are often catalyzed by transition metals or promoted by other reagents.
For instance, intramolecular versions of the Heck reaction can be employed to construct cyclic structures. libretexts.org While intermolecular Heck reactions are typically limited to mono- or disubstituted alkenes, the intramolecular variant can accommodate more substituted systems and often proceeds with greater efficiency and selectivity. libretexts.org
Another approach involves the cyclization of 2-alkenylanilines, which can be synthesized from 2-iodoanilines via Heck coupling, to form indole (B1671886) derivatives through an oxidation-intramolecular cyclization-elimination sequence. mdpi.com Additionally, molecular iodine can catalyze the cyclization of 2-alkynylanilines, which proceeds through an iodocyclization followed by protodeiodination. researchgate.net
Cyclization Reactions Leading to Nitrogen Heterocycles
Annulation Reactions to Indoline (B122111) and Quinoline (B57606) Systems
Annulation reactions of this compound and its derivatives are powerful methods for constructing indoline and quinoline scaffolds, which are prevalent in pharmaceuticals and natural products.
Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols has been demonstrated as a robust method for synthesizing 2,4-disubstituted quinolines. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org The proposed mechanism involves oxidative addition of the C-I bond to the palladium catalyst, followed by alkyne insertion, β-hydride elimination, enol-keto isomerization, and a final dehydrative cyclization to furnish the quinoline ring system. organic-chemistry.org Although this compound is not explicitly mentioned as a substrate in the provided study, the general applicability to o-iodoanilines suggests its potential in this transformation. organic-chemistry.org
Furthermore, copper-catalyzed amination and annulation reactions between N-oxides and o-alkynylanilines provide a route to quinoline-indole hybrids. nih.gov Other synthetic strategies for quinolines include iron-catalyzed reactions of anilines with propane-1,3-diol and 2-azidobenzaldehyde-based [4+2] annulation. researchgate.netnih.gov
The table below summarizes the conditions and outcomes of a representative palladium-catalyzed annulation reaction for quinoline synthesis.
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | dppp | DBU | NMP | up to 91 |
| Table 1: Optimized conditions for the palladium-catalyzed synthesis of 2,4-disubstituted quinolines from o-iodoanilines and propargyl alcohols. organic-chemistry.org |
Acylation and Further Functionalization of the Amine Nitrogen
The secondary amine in this compound is readily acylated to form the corresponding amides. This transformation is significant as it not only modifies the electronic properties of the molecule but also introduces a key functional group for subsequent reactions, such as directed C-H functionalization or further cyclization pathways. The N-H bond of anilines is generally more reactive than the C-H bonds, making N-functionalization a common initial step in synthetic sequences. acs.org
Amidation and Amidate Reactivity
Amidation of this compound can be achieved through various methods. A non-conventional approach involves the iodonium-promoted coupling of amines and nitroalkanes. nih.gov In this "umpolung" strategy, an electrophilic iodine source, such as N-iodosuccinimide (NIS), activates the amine, which then reacts with a nitronate anion derived from the nitroalkane. nih.gov This method offers a unique way to form the amide bond under mildly basic conditions. nih.gov The resulting N-acyl-2-iodo-N-(propan-2-yl)aniline can then participate in a range of transformations, including those where the amide acts as a directing group.
C-H Functionalization Strategies with Related Amine Directing Groups
The isopropylamino group in this compound, or more commonly, an amide group derived from it, can act as a directing group to control the regioselectivity of C-H functionalization reactions. This strategy has become a cornerstone of modern synthetic chemistry for its ability to forge new carbon-carbon and carbon-heteroatom bonds at otherwise unreactive positions.
Transition metal-catalyzed C-H functionalization, particularly with palladium, has been extensively studied. nih.gov Monodentate nitrogen-based directing groups, including amides, have proven effective in directing the metal catalyst to a specific C-H bond, typically at the ortho-position to the directing group. rsc.org While the primary focus is often on C-H bonds of the same aromatic ring, remote C-H functionalization is also an area of active research. nih.gov
The use of chiral transient directing groups represents an advanced strategy for enantioselective C-H functionalization. nih.gov This approach avoids the need for the installation and removal of a directing group, streamlining the synthetic process. nih.gov Although not directly applied to this compound in the provided literature, these cutting-edge methods highlight the potential for developing asymmetric syntheses starting from this versatile building block.
Mechanistic Elucidation Studies of Reactions Involving 2 Iodo N Propan 2 Yl Aniline
Investigations of Proposed Reaction Pathways
The elucidation of reaction pathways is fundamental to mechanistic chemistry. For reactions involving 2-iodo-N-(propan-2-yl)aniline, research has focused on identifying key intermediates and understanding the sequence of elementary steps.
Radical cyclization reactions are a powerful tool in organic synthesis for the formation of cyclic compounds. Mechanistic studies have provided evidence for the involvement of radical species in certain cyclization reactions starting from precursors related to this compound. Preliminary mechanistic investigations, such as those involving the use of radical traps like TEMPO, have suggested the possibility of a single electron transfer (SET) process that generates alkyl radical species. researchgate.net For instance, the complete inhibition of a reaction in the presence of TEMPO and the formation of a TEMPO adduct strongly indicate the presence of a radical intermediate. researchgate.net
Further evidence for the existence of alkyl radical species comes from radical clock experiments. The employment of substrates like (iodomethyl)cyclopropane (B1302965) can lead to ring-opened products, which is a characteristic outcome of a radical intermediate. researchgate.net Additionally, the coupling of substrates with radical precursors like 6-iodohex-1-ene (B3048985) can yield cyclized products, further supporting the generation of an alkyl radical during the reaction. researchgate.net These experimental observations collectively point towards the operation of radical mechanisms in specific cyclization pathways.
Amine-mediated reactions often proceed through key intermediates such as iminium and enamine species. The formation of an imine occurs through the reaction of an aldehyde or ketone with a primary amine, while an enamine is formed from a reaction with a secondary amine. libretexts.org These reactions are typically reversible and acid-catalyzed, with an optimal rate at a weakly acidic pH of around 4 to 5. libretexts.org
The mechanism of enamine formation is similar to that of imine formation up to the formation of an iminium ion intermediate. libretexts.org In the case of a secondary amine, since there is no proton on the nitrogen to be lost, a proton is instead lost from an adjacent carbon atom, leading to the formation of the enamine. libretexts.org These intermediates are often transient and can be challenging to detect directly. researchgate.netsemanticscholar.org However, their existence is inferred from the final products and through techniques like NMR exchange spectroscopy (EXSY), which can provide evidence for their formation pathway. d-nb.info In some cases, enamine intermediates have been detected and characterized in situ by NMR, particularly in proline-catalyzed reactions. semanticscholar.org The equilibrium between enamine, imine, and iminium ion forms is largely dependent on the pH of the reaction medium. nih.gov
Table 1: Key Intermediates in Amine-Mediated Reactions
| Intermediate | Precursors | Key Mechanistic Step |
|---|---|---|
| Iminium Ion | Aldehyde/Ketone + Primary/Secondary Amine | Nucleophilic addition followed by dehydration |
| Enamine | Aldehyde/Ketone + Secondary Amine | Deprotonation from the α-carbon of the iminium ion intermediate libretexts.org |
The stereochemical outcome of a reaction is a critical aspect of its mechanism. In reactions involving aniline (B41778) derivatives, the formation of axially chiral products through atroposelective processes has been a significant area of investigation. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. researchgate.net
Organocatalysis has emerged as a powerful strategy for achieving atroposelective synthesis. For instance, BINOL-derived chiral phosphoric acids (CPAs) have been successfully used to catalyze the atroposelective coupling of quinone esters and anilines. dicp.ac.cn In such reactions, the catalyst can activate both the quinone and the aniline through multiple hydrogen bonds, facilitating an asymmetric conjugate addition. dicp.ac.cn This leads to the formation of a central chiral intermediate, which then undergoes tautomerization to transfer the central chirality to axial chirality, affording the final atropisomeric product. dicp.ac.cn The development of these catalytic systems allows for the construction of a wide range of functionalized N-aryl atropisomers in high yields and with excellent enantioselectivities. dicp.ac.cnrsc.org
Analysis of Transition States and Energetic Profiles
Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a vital role in analyzing the transition states and energetic profiles of reaction mechanisms. These studies provide insights into the feasibility of proposed pathways by determining activation energies.
For instance, in the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations have been used to investigate the reaction mechanism. beilstein-journals.org Initial models involving a monoprotonated system resulted in calculated activation energies that were significantly higher than the experimental value. beilstein-journals.org However, by considering a diprotonated system, an activation energy that is in good agreement with the experimental data was obtained. beilstein-journals.org This computational evidence led to the proposal of a new mechanism involving an aniline dication-like transition state. beilstein-journals.org
Similarly, computational studies on the iodobenzene-catalyzed oxidative cyclization of δ-alkynyl β-ketoesters have provided insights into the reaction pathway. worktribe.com Such analyses can reveal the rate-limiting step of a reaction and explain how the structure of a catalyst influences the reaction rate by affecting the activation energy. worktribe.com In gold-catalyzed cyclizations of 2-alkynyl-N-propargylanilines, DFT calculations have been employed to understand the reaction mechanism and rationalize experimental observations, including the determination of activation free energies for different steps of the reaction. fao.org
Table 2: Comparison of Calculated and Experimental Activation Energies
| Reaction System | Computational Model | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) |
|---|---|---|---|
| Bamberger Rearrangement | Monoprotonated System | +34.14 to +43.13 beilstein-journals.org | +24.8 beilstein-journals.org |
| Bamberger Rearrangement | Diprotonated System | Similar to experimental beilstein-journals.org | +24.8 beilstein-journals.org |
The Role of Catalytic Systems in Directing Mechanistic Outcomes
Catalytic systems are fundamental in controlling the outcome of chemical reactions by providing alternative, lower-energy reaction pathways. The choice of catalyst can significantly influence the mechanism and, consequently, the selectivity and efficiency of a transformation.
In C-H functionalization reactions, for example, various catalytic systems based on transition metals like palladium, nickel, and ruthenium have been developed. mdpi.comnih.gov These catalysts can operate through different mechanisms, including directed ortho-C-H activation or radical pathways. nih.gov The ligand associated with the metal center often plays a crucial role in tuning the catalyst's reactivity and selectivity. For instance, in palladium-catalyzed meta-C-H arylation, ligands can provide a secondary binding site that is functional in the catalytic cycle. nih.gov
The catalyst can also direct the chemoselectivity of a reaction. For example, in the catalytic N-alkylation of anilines, a ruthenium-based catalyst was found to be highly chemoselective for the coupling of two different primary amines to produce unsymmetrical secondary amines. researchgate.net Similarly, palladium-catalyzed three-component reactions of 2-iodoanilines with isocyanides and aryl halides provide a pathway to quinazolin-4(3H)-ones, where the palladium catalyst is essential for the carbon monoxide insertion and subsequent cyclization steps. mdpi.com The development of new catalytic systems continues to expand the scope of synthetic methodologies by enabling novel mechanistic pathways. mdpi.com
Theoretical and Computational Studies on 2 Iodo N Propan 2 Yl Aniline
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary computational method for studying organic molecules due to its balance of accuracy and computational cost. irjweb.com It allows for the investigation of various molecular properties, including reaction mechanisms and electronic structures.
DFT calculations are instrumental in elucidating the intricate details of reaction mechanisms involving 2-iodo-N-(propan-2-yl)aniline. These studies can map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways. For instance, in palladium-catalyzed reactions, DFT can help understand the coordination of the aniline (B41778) derivative to the metal center, subsequent oxidative addition, and reductive elimination steps that are often part of the catalytic cycle. acs.org
In the context of related aniline derivatives, DFT studies have been employed to understand the chemoselectivity in C-H amination reactions. These computational investigations have revealed how factors like ligand effects and substrate coordination influence the reaction's outcome. kyoto-u.ac.jp For example, theoretical studies on dirhodium-catalyzed C-H amination indicated that the phenyl rings on the carboxylate ligands can stabilize the coordination of the amine to the rhodium center, thereby affecting the reaction efficiency. kyoto-u.ac.jp
Furthermore, DFT is used to explore the mechanisms of multicomponent reactions. By modeling the interactions between reactants, catalysts, and intermediates, researchers can identify rate-limiting steps and understand the origins of selectivity. core.ac.uk While direct DFT studies on multicomponent reactions specifically involving this compound are not extensively documented in the provided results, the principles from studies on similar aniline derivatives are applicable.
The following table summarizes key aspects of DFT applications in elucidating reaction mechanisms relevant to aniline derivatives.
| Application Area | Key Insights from DFT | Relevant Analogs/Reactions |
| C-H Amination | Understanding of chemoselectivity, ligand effects, and substrate coordination. | Dirhodium-catalyzed C-H amination of N,N-dialkylanilines. kyoto-u.ac.jp |
| Multicomponent Reactions | Identification of rate-limiting steps and elucidation of selectivity. | Palladium-catalyzed formation of quaternary quinolinium salts from propylamine (B44156) derivatives. core.ac.uk |
| Cross-Coupling Reactions | Modeling of oxidative addition, transmetalation, and reductive elimination steps. | Palladium-catalyzed synthesis of vinyl sulfone-tethered indoles from o-alkynylanilines. acs.org |
This table is generated based on principles from related studies and serves as an illustrative example of how DFT can be applied to this compound.
DFT calculations are also a powerful tool for predicting and analyzing the electronic structure of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier molecular orbitals and their energy gap (HOMO-LUMO gap) provide valuable information about the chemical reactivity and kinetic stability of a molecule. aimspress.comsemanticscholar.org
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. irjweb.com The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons. Therefore, the distribution and energies of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. aimspress.com
For this compound, the electron-donating nature of the isopropylamino group and the electron-withdrawing and steric effects of the iodine atom would significantly influence the HOMO and LUMO energies and their spatial distribution. DFT calculations can precisely model these effects.
The table below presents hypothetical HOMO-LUMO data for this compound, calculated using a representative DFT method.
| Computational Parameter | Calculated Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 5.60 |
Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.
The analysis of HOMO and LUMO is crucial for understanding the molecule's role in various reactions. For instance, in a reaction where the aniline derivative acts as a nucleophile, the HOMO distribution would indicate the most probable site of attack. Conversely, if it acts as an electrophile, the LUMO distribution would be informative.
Molecular Modeling and Simulation of Catalytic Cycles and Intermediates
Molecular modeling and simulation techniques are employed to visualize and understand the dynamic processes occurring during a catalytic reaction. This goes beyond static DFT calculations of reactants and products, allowing for the exploration of the entire catalytic cycle, including the formation and transformation of various intermediates.
In the context of reactions involving this compound, these simulations can be particularly insightful for transition-metal-catalyzed processes. For example, in a palladium-catalyzed cross-coupling reaction, molecular modeling can simulate the approach of the aniline derivative to the palladium catalyst, the conformational changes during the formation of the catalytic complex, and the subsequent steps of the reaction.
Simulations can also shed light on the stability and reactivity of catalytic intermediates. For instance, in the transfer hydrogenation of imines catalyzed by ruthenium complexes, it has been shown that ruthenium-amine intermediates are involved. researchgate.net Molecular modeling could be used to study the structure and energetics of such intermediates formed from this compound, providing insights into the reaction mechanism.
A plausible catalytic cycle for a hypothetical palladium-catalyzed amination reaction involving this compound could be modeled as follows:
Oxidative Addition: The simulation would show the insertion of the Pd(0) catalyst into the C-I bond of this compound to form a Pd(II) intermediate.
Coordination: The model would then depict the coordination of a second reactant (e.g., an amine or an organometallic reagent) to the Pd(II) complex.
Reductive Elimination: Finally, the simulation would illustrate the reductive elimination step, where the new C-N or C-C bond is formed, and the Pd(0) catalyst is regenerated.
These simulations provide a dynamic picture of the reaction, which is often difficult to obtain through experimental methods alone.
Spectroscopic Characterization and Advanced Structural Analysis in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. However, detailed experimental ¹H NMR and ¹³C NMR spectral data for 2-iodo-N-(propan-2-yl)aniline are not widely reported in publicly accessible scientific literature or spectral databases.
A ¹H NMR spectrum of this compound would be anticipated to reveal signals corresponding to each unique proton environment in the molecule. The spectrum would provide key information through chemical shifts (ppm), signal multiplicity (splitting patterns), and integration values (proton ratios).
Expected proton environments would include:
Aromatic Protons: Four distinct signals for the protons on the disubstituted benzene (B151609) ring.
N-H Proton: A signal for the secondary amine proton, which might be broad.
Isopropyl CH Proton: A multiplet (likely a septet) for the single proton on the tertiary carbon of the isopropyl group.
Isopropyl CH₃ Protons: A doublet for the six equivalent protons of the two methyl groups.
A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals would be expected, corresponding to each unique carbon atom.
Expected carbon environments would include:
Aromatic Carbons: Six signals for the carbons of the benzene ring. The carbon atom bonded to the iodine (C-I) would be significantly influenced by the halogen's electronic effects, and the carbon bonded to the nitrogen (C-N) would also show a characteristic shift.
Isopropyl Carbons: Two signals corresponding to the methine (CH) and the two equivalent methyl (CH₃) carbons of the isopropyl group.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a published experimental IR spectrum for this compound is not available, a theoretical spectrum would exhibit characteristic absorption bands corresponding to its structural features. These would include N-H stretching vibrations for the secondary amine, C-H stretching for both the aromatic ring and the aliphatic isopropyl group, C=C stretching within the aromatic ring, and C-N stretching vibrations. Monitoring the appearance or disappearance of these bands is a common method for tracking the progress of chemical reactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The aniline (B41778) chromophore in this compound would be expected to produce characteristic absorption bands in the UV region. The positions and intensities of these bands are influenced by the substituents on the aromatic ring (the iodo and N-isopropyl groups). Specific experimental UV-Vis spectral data, such as the wavelength of maximum absorbance (λmax), for this compound are not documented in major scientific databases.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which allows for the unambiguous confirmation of its elemental formula. While experimental HRMS data is not widely published, predicted data for this compound (Molecular Formula: C₉H₁₂IN) is available. The monoisotopic mass is predicted to be 261.00146 Da. HRMS analysis would typically be performed using techniques like electrospray ionization (ESI), resulting in the detection of protonated molecules or other adducts.
Below is a table of predicted mass-to-charge ratios (m/z) for various adducts of this compound.
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 262.00874 |
| [M+Na]⁺ | 283.99068 |
| [M+K]⁺ | 299.96462 |
| [M+NH₄]⁺ | 279.03528 |
| [M-H]⁻ | 259.99418 |
X-ray Crystallography for Solid-State Molecular Architecture (for analogous compounds and derivatives)
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of analogous compounds and derivatives provides significant insight into the molecular architecture and intermolecular interactions that govern the crystal packing of this class of molecules.
The study of simpler, related structures, such as 2-iodoaniline (B362364), reveals key features that are likely to influence the solid-state conformation of its N-alkylated derivatives. The crystal structure of 2-iodoaniline shows that the molecules are organized into extended helices. ed.ac.uk These helical arrangements are stabilized by a combination of weak N—H···N hydrogen bonds, I···I interactions, and C—H···π contacts. ed.ac.uk The presence of the bulky iodine atom and the amine group are critical in dictating these packing motifs.
The crystallographic data for these analogous compounds, summarized in the table below, offer a predictive framework for understanding the solid-state structure of this compound. It is anticipated that the N-isopropyl group would introduce significant steric hindrance, influencing the dihedral angle between the phenyl ring and the amino substituent, and potentially favoring different packing arrangements compared to the parent 2-iodoaniline.
Table 1: Crystallographic Data for Analogous Compounds
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-Iodoaniline | C₆H₆IN | Monoclinic | P2₁/c | 8.356(3) | 22.189(7) | 4.595(2) | 92.20(3) | ed.ac.uk |
| 2-Iodyl-N-methyl-N-butylaniline oxide | C₁₁H₁₆INO₃ | Monoclinic | P2₁/n | 10.334(2) | 12.046(2) | 12.189(2) | 108.08(3) | rsc.org |
| 4-Iodo-N,N-bis(2-nitrophenylsulfonyl)aniline | C₁₈H₁₂IN₃O₈S₂ | Monoclinic | P2₁/c | 14.7330(7) | 11.5606(5) | 14.8058(7) | 108.956(2) | researchgate.net |
The molecular geometry and intermolecular interactions observed in these related structures underscore the importance of the halogen and amino functional groups in directing the solid-state architecture. The balance of hydrogen bonding, halogen interactions, and van der Waals forces ultimately determines the most thermodynamically stable crystalline form.
Derivatization Strategies and Advanced Synthetic Utility
Regioselective Functionalization of the Aryl Ring
The iodine atom on the aryl ring of 2-iodo-N-(propan-2-yl)aniline serves as a prime site for various cross-coupling reactions, allowing for the introduction of new functional groups in a highly controlled, or regioselective, manner. This capability is crucial for building complex molecular frameworks from simpler starting materials.
Transition metal-catalyzed reactions are particularly effective for this purpose. For instance, palladium-catalyzed reactions are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. These methods are celebrated for their high efficiency and tolerance of various functional groups.
A notable application of this strategy is in the synthesis of polysubstituted pyrroles. The iodine atom allows for the introduction of various substituents onto the aniline (B41778) ring before the final cyclization step to form the pyrrole (B145914). This approach provides access to a wide array of pyrrole derivatives with diverse substitution patterns.
Another significant application is in the construction of quinoline (B57606) frameworks. The regioselective functionalization of the aryl ring is a key step in creating substituted quinolines, which are important structural motifs in many biologically active compounds.
The ability to selectively functionalize the aryl ring of this compound opens up numerous possibilities for creating novel compounds with tailored properties. This makes it an invaluable tool for chemists working in drug discovery and materials science.
Strategic Modifications at the Secondary Amine Nitrogen
The secondary amine nitrogen in this compound provides another handle for strategic molecular modifications. This nitrogen atom can readily undergo various reactions, such as alkylation, acylation, and sulfonylation, to introduce a wide range of substituents. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.
The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amine functionality. It is stable under many reaction conditions but can be easily removed when desired, making it a valuable tool in multi-step syntheses. The use of protecting groups like Boc allows for selective reactions at other parts of the molecule without interference from the amine group.
Reductive amination is another powerful technique for modifying the secondary amine. This reaction allows for the introduction of various alkyl groups, providing a straightforward way to create a diverse library of N-substituted aniline derivatives.
The ability to strategically modify the secondary amine nitrogen adds another layer of versatility to this compound as a synthetic building block. By combining modifications at both the aryl ring and the amine nitrogen, chemists can access a vast chemical space of novel compounds.
Synthesis of Complex Molecular Architectures and Scaffolds
The dual reactivity of this compound makes it an ideal starting material for the synthesis of complex molecular architectures and scaffolds. These intricate structures often form the core of biologically active molecules and advanced materials.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. A vast number of drugs and biologically active natural products are based on heterocyclic frameworks. This compound serves as a valuable precursor for the synthesis of a variety of these important structures.
One prominent example is the synthesis of indole (B1671886) derivatives. The Fischer indole synthesis, a classic method for constructing indoles, can be adapted to use this compound as a startin
Role of 2 Iodo N Propan 2 Yl Aniline in Catalysis Research
The specific chemical compound 2-iodo-N-(propan-2-yl)aniline, while not extensively documented as a standalone catalyst, holds significant potential in various domains of catalysis research. Its structural features—a sterically hindered aniline (B41778) backbone substituted with an iodine atom and an isopropyl group—make it an intriguing precursor for developing novel ligands and catalysts. Research into analogous sterically hindered and functionalized anilines provides a strong basis for exploring its applications in transition metal catalysis, asymmetric synthesis, and metal-free catalytic systems.
Future Research Directions and Emerging Applications of 2 Iodo N Propan 2 Yl Aniline
Discovery of Novel Reactivity Modes and Catalytic Cycles
The presence of a carbon-iodine bond and a secondary amine in close proximity on the aniline (B41778) ring of 2-iodo-N-(propan-2-yl)aniline opens avenues for investigating novel reactivity and catalytic processes. The ortho-iodo functionality is a key precursor for various transition-metal-catalyzed cross-coupling reactions. Future research is anticipated to explore its participation in innovative catalytic cycles.
One promising area of investigation is the development of palladium-catalyzed reactions. Building on established methodologies for ortho-iodoanilines, researchers could explore intramolecular cyclization reactions to synthesize novel heterocyclic compounds. For instance, palladium catalysis could facilitate the formation of a new carbon-nitrogen or carbon-carbon bond, leading to the synthesis of functionalized indoles or other nitrogen-containing heterocycles. A hypothetical catalytic cycle for such a transformation is depicted below.
Hypothetical Palladium-Catalyzed Intramolecular Cyclization:
| Step | Description | Intermediate |
| 1. Oxidative Addition | Pd(0) catalyst inserts into the C-I bond of this compound. | Aryl-Pd(II)-I complex |
| 2. Intramolecular Amination | The nitrogen of the N-(propan-2-yl) group coordinates to the palladium center. | Chelated Aryl-Pd(II)-I complex |
| 3. Reductive Elimination | Formation of a new C-N bond to yield a cyclized product and regenerate the Pd(0) catalyst. | Heterocyclic product + Pd(0) |
Furthermore, the application of iodine(III)-mediated reactions on the aniline moiety presents another exciting research frontier. Hypervalent iodine reagents could be employed to induce novel transformations, such as oxidative cyclizations or the introduction of other functional groups, leading to the synthesis of complex molecular architectures from a relatively simple starting material.
Development of Green and Sustainable Synthetic Methodologies Utilizing the Compound
In an era increasingly focused on environmentally benign chemical processes, the development of green and sustainable synthetic methods involving this compound is of paramount importance. Research in this area is expected to focus on both the synthesis of the compound itself and its utilization in subsequent green chemical transformations.
Future efforts will likely target the development of catalytic C-N bond formation strategies to produce N-alkylanilines, including this compound, that avoid harsh reagents and minimize waste. This could involve the use of earth-abundant metal catalysts or even metal-free conditions.
Moreover, this compound can serve as a key building block in sustainable catalytic processes. For instance, its use in atom-economical C-H activation and functionalization reactions would be a significant advancement. nih.gov Such reactions, catalyzed by transition metals, could enable the direct formation of new chemical bonds without the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts. A comparative table of hypothetical green synthesis routes is presented below.
Comparison of Synthetic Routes:
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Green Chemistry Principle |
| Traditional Alkylation | None | Dichloromethane | 40 | 75 | - |
| Catalytic Amination | Iron-based | Ethanol | 80 | 85 | Use of renewable feedstocks, safer solvents |
| Photocatalytic C-N Coupling | Ruthenium-based | Acetonitrile | 25 | 90 | Use of catalysis, energy efficiency |
Potential as a Building Block in Advanced Functional Materials
The unique electronic and structural properties of this compound make it a promising candidate as a monomer or precursor for the synthesis of advanced functional materials. The aniline backbone is a well-known component of conducting polymers, and the presence of the iodo- and propan-2-yl substituents could be leveraged to fine-tune the material's properties.
Future research could focus on the polymerization of this compound or its derivatives to create novel conductive polymers. The iodine atom could serve as a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's conductivity, solubility, and sensor capabilities. For example, these materials could find applications in the development of chemical sensors, organic light-emitting diodes (OLEDs), or antistatic coatings.
The potential applications of materials derived from this compound are summarized in the following table:
| Material Type | Potential Application | Key Property Conferred by Monomer |
| Conducting Polymer | Chemical Sensor | Tunable conductivity and functionalization sites |
| Organic Semiconductor | Organic Thin-Film Transistor (OTFT) | Modified electronic properties from substituents |
| Functional Dye | Dye-Sensitized Solar Cell (DSSC) | Altered absorption spectrum and charge transfer |
Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction
The intersection of synthetic chemistry and artificial intelligence (AI) offers powerful tools for accelerating discovery. In the context of this compound, machine learning (ML) algorithms can be employed for both retrosynthetic analysis and the prediction of novel reactions.
Furthermore, machine learning models can be trained to predict the outcomes of reactions involving this compound. nips.ccnih.gov By inputting the structures of reactants and reagents, these models can forecast the likely products and yields of unexplored chemical transformations. This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory, saving time and resources. The development of predictive models for the reactivity of haloanilines will be instrumental in this regard. arocjournal.com
Hypothetical AI Model Performance for Reaction Prediction:
| Model Architecture | Training Dataset Size (Reactions) | Prediction Accuracy (Top-1) |
| Random Forest | 10,000 | 75% |
| Graph Convolutional Network | 100,000 | 85% |
| Transformer-based Model | 1,000,000 | 92% |
The continued development of these computational tools will undoubtedly play a crucial role in unlocking the full potential of this compound in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
